2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenoxyphenyl)ethanone
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Overview
Description
2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenoxyphenyl)ethanone is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenoxyphenyl)ethanone typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenoxyphenyl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The pathways involved in these actions include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methyl-1-piperidinyl)ethanone
- **2-{[5-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
Uniqueness
2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenoxyphenyl)ethanone is unique due to its specific structural features, such as the presence of both oxadiazole and phenoxyphenyl groups.
Properties
Molecular Formula |
C23H18N2O3S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C23H18N2O3S/c1-16-7-5-6-10-20(16)22-24-25-23(28-22)29-15-21(26)17-11-13-19(14-12-17)27-18-8-3-2-4-9-18/h2-14H,15H2,1H3 |
InChI Key |
SOWAWOVFUQZPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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